5-(1H-Indol-3-yl)-2-phenyloxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H12N2O |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
5-(1H-indol-3-yl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C17H12N2O/c1-2-6-12(7-3-1)17-19-11-16(20-17)14-10-18-15-9-5-4-8-13(14)15/h1-11,18H |
InChI Key |
HTCJVEQRKUDXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 5 1h Indol 3 Yl 2 Phenyloxazole Derivatives
Impact of Substituent Variation on the Oxazole (B20620) Ring
The oxazole ring, a central component of the 5-(1H-indol-3-yl)-2-phenyloxazole scaffold, has been a key target for substituent variation to probe its role in biological activity. Research has shown that even minor modifications to this five-membered heterocycle can lead to significant changes in potency and selectivity.
Studies on antifungal derivatives have indicated that the nature of the substituent at the 2-position of the oxazole ring is a critical determinant of activity. For instance, it has been observed that derivatives with no substituent or a simple alkyl group at this position tend to exhibit favorable antifungal properties. researchgate.net Conversely, the introduction of an aryl group at the 2-position has been found to be detrimental to the antifungal activity of these compounds. researchgate.net In a different context, the synthesis of 5-phenyloxazole-2-carboxylic acid derivatives as potential tubulin polymerization inhibitors has provided further insights. nih.gov N,5-diphenyloxazole-2-carboxamides, designed as mimics of the known inhibitor ABT751, demonstrated improved cytotoxicity against various cancer cell lines. nih.gov This suggests that a phenyl group at the 5-position, combined with a carboxamide at the 2-position, can be a favorable combination for anticancer activity.
Furthermore, the introduction of substituents at the 4-position of the oxazole ring has also been explored. For example, the synthesis of this compound-4-carbonitrile has been reported, indicating that a cyano group can be incorporated at this position. mdpi.com The biological evaluation of such compounds is crucial to understanding the steric and electronic effects of substituents at C4. In the context of antibacterial agents, 5-halo-substituted oxazole benzamides have been identified as potent inhibitors of the FtsZ protein, particularly against mutant strains. niscpr.res.in This highlights the positive impact that halogen substitution on the oxazole-related rings can have on antibacterial potency.
The following table summarizes the impact of substituent variations on the oxazole ring based on reported findings:
| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity | Reference |
| 2-position | Unsubstituted or Alkyl | Favorable for antifungal activity | researchgate.net |
| 2-position | Aryl | Detrimental to antifungal activity | researchgate.net |
| 2-position | Carboxamide | Improved cytotoxicity in anticancer agents | nih.gov |
| 4-position | Carbonitrile | Feasible substitution, biological impact under investigation | mdpi.com |
| 5-position | Halogen | Potent antibacterial activity | niscpr.res.in |
Influence of Modifications to the Indole (B1671886) Moiety
The indole moiety is a well-established "privileged structure" in medicinal chemistry, and its modification in the context of this compound derivatives has been a fruitful strategy for modulating biological activity. beilstein-journals.org The indole nitrogen (N-1) and the C-2 position are common sites for modification.
Research has demonstrated that N-alkylation or N-arylation of the indole ring can significantly influence the cytotoxic properties of these compounds. For example, the presence of a benzyl (B1604629) group on the indole nitrogen, in conjunction with a p-fluorophenyl group at the C-2 position of the oxazole ring, was found in some of the most promising cytotoxic compounds within a series of 4-(3-indolyl)oxazoles. niscpr.res.in This underscores the importance of substitution at the indole nitrogen for enhancing anticancer activity. The regioselective N-arylation of 1-(indol-3-yl)-THIQs (tetrahydroisoquinolines) has also been successfully achieved using iron or copper catalysts, opening up avenues for creating further diversity in this class of compounds. beilstein-journals.org
Modification at the C-2 position of the indole ring has also been investigated. The C-2 arylation of 3-substituted indoles, although challenging due to the steric hindrance from the substituent at C-3, has been accomplished using palladium-catalyzed cross-coupling reactions. beilstein-journals.org Given that 2-arylindoles are known to possess a range of pharmacological activities, this modification holds potential for discovering new bioactive derivatives of this compound. beilstein-journals.org
The table below outlines the influence of modifications to the indole moiety:
| Position of Modification | Type of Modification | Observed Impact on Biological Activity | Reference |
| Indole N-1 | Benzylation | Enhanced cytotoxic activity | niscpr.res.in |
| Indole N-1 | Arylation | Feasible modification for generating diversity | beilstein-journals.org |
| Indole C-2 | Arylation | Potential for discovering new pharmacological activities | beilstein-journals.org |
Role of Linker Regions and Bridging Units in Biological Activity
The nature of the linker or bridging unit connecting the core heterocyclic structures in drug molecules can profoundly impact their biological activity by influencing their conformation, flexibility, and ability to interact with target macromolecules. In the context of indole-containing heterocyclic compounds, the design of these linkers is a key aspect of SAR studies.
For instance, in a series of N1-substituted secondary sulfonamides incorporating an indole tail, the linker between the sulfonamide and the indole moiety was shown to be crucial for their inhibitory activity against human carbonic anhydrases. nih.gov These compounds featured a thiazolinone or imidazolone (B8795221) ring as part of the linker, which was essential for orienting the indole group within the active site of the enzyme. nih.gov This highlights how a well-designed linker can facilitate optimal interactions with the biological target.
Furthermore, the synthesis of hybrid molecules often involves the use of specific linkers to connect different pharmacophoric fragments. For example, the synthesis of N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide involves an amide linker to connect the tryptamine, isatoic anhydride (B1165640), and furan (B31954) moieties. mdpi.com The length and flexibility of such linkers are critical parameters that are often optimized to achieve the desired biological activity.
The following table summarizes the role of linker regions and bridging units:
| Linker/Bridging Unit | Context/Compound Class | Role in Biological Activity | Reference |
| Thiazolinone/Imidazolone | Carbonic anhydrase inhibitors | Orients the indole moiety for optimal target interaction | nih.gov |
| Pseudo-benzylic position of oxazole | Oxazole benzamides | Influences pharmacokinetic properties | niscpr.res.in |
| Amide linker | Hybrid molecules | Connects different pharmacophoric fragments | mdpi.com |
Conformational Analysis and its Correlation with Pharmacological Profile
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. Conformational analysis, therefore, plays a pivotal role in understanding SAR and in the design of new drugs.
While direct conformational analysis of this compound is not extensively reported in the provided search results, studies on structurally related compounds offer valuable insights into the methodologies and the importance of such analyses. For example, the conformational analysis of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives has been investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) and quantum chemical calculations. mdpi.com These studies revealed that the introduction of substituents, such as fluorine atoms, can significantly alter the conformational preferences of the molecule, leading to the predominance of specific conformers. mdpi.com This structural insight is believed to be key to their observed anticancer activities. mdpi.com
Similarly, in the study of sulindac (B1681787) derivatives, which share an indene (B144670) core that is structurally related to indole, ab initio Hartree-Fock calculations were used to determine the global minimum energy structure of a lead compound. acs.org This geometry-optimized conformation was then docked into the crystal structure of its target receptor, peroxisome proliferator-activated receptor γ (PPARγ), to understand its binding mode. acs.org Such computational approaches are invaluable for correlating the conformational profile of a molecule with its pharmacological activity.
The binding mode of an N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine derivative in the VEGFR2 receptor, as determined by X-ray crystallography, provides a clear example of how a specific conformation is responsible for its potent inhibitory activity through key intermolecular interactions. beilstein-journals.org
The following table highlights key aspects of conformational analysis and its relevance:
| Compound Class/Molecule | Method of Analysis | Key Findings | Reference |
| 1,5-Diaryl-3-oxo-1,4-pentadiene derivatives | NOESY, Quantum chemical calculations | Substituents alter conformational preferences, which correlates with anticancer activity. | mdpi.com |
| Sulindac derivatives (indenes) | Ab initio calculations, Molecular docking | Determination of the minimum energy conformation helps in understanding receptor binding. | acs.org |
| VEGFR2 inhibitor (oxazole derivative) | X-ray crystallography | Elucidation of the bioactive conformation and key interactions with the target protein. | beilstein-journals.org |
Identification of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying these key features is a central goal of SAR studies.
For this compound derivatives, several pharmacophoric features have been identified for different biological activities. In the context of antifungal agents, a key pharmacophoric requirement appears to be the presence of an unsubstituted or alkyl-substituted C-2 on the oxazole ring, while avoiding bulky aryl groups at this position. researchgate.net Additionally, a nitrile group can be considered a pharmacophoric element, with its introduction being a strategy for structural optimization. researchgate.net
For anticancer activity targeting tubulin polymerization, the N,5-diphenyloxazole-2-carboxamide scaffold itself represents a key pharmacophore, mimicking the activity of known inhibitors like ABT751. nih.gov Molecular docking studies of these compounds have suggested that they bind to the colchicine (B1669291) binding site of tubulin, with the various substituents on the phenyl rings and the amide group contributing to the binding affinity. nih.gov
In the case of VEGFR2 inhibitors, a detailed pharmacophoric model has emerged from X-ray crystallography data. beilstein-journals.org The 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) fragment has been identified as a key pharmacophoric element, responsible for crucial hydrogen bond interactions with amino acid residues such as Asp921 and Cys917 in the VEGFR2 protein. beilstein-journals.org This, combined with the oxazole core and the additional phenyl-pyridine moiety, defines the pharmacophore for potent VEGFR2 inhibition.
The table below summarizes some of the identified pharmacophoric features for this class of compounds:
| Biological Activity | Key Pharmacophoric Features | Reference |
| Antifungal | Unsubstituted or alkyl at oxazole C-2; Nitrile group | researchgate.net |
| Anticancer (Tubulin inhibition) | N,5-diphenyloxazole-2-carboxamide scaffold | nih.gov |
| Anticancer (VEGFR2 inhibition) | 5-(Ethylsulfonyl)-2-methoxyaniline fragment for H-bonding; Oxazole core; Phenyl-pyridine moiety | beilstein-journals.org |
Mechanistic Investigations of Biological Activities
Elucidation of Molecular Targets and Pathways
Enzyme Inhibition and Activation Studies (e.g., Tubulin Polymerization, Kinase, Xanthine (B1682287) Oxidase)
No studies were found that investigated the inhibitory or activation effects of 5-(1H-Indol-3-yl)-2-phenyloxazole on enzymes such as tubulin, kinases, or xanthine oxidase. While research exists on other indole (B1671886) and oxazole (B20620) derivatives showing activity against these targets, no such data is available for the specific compound .
Receptor Binding and Modulation Profiling
There is no available information from receptor binding assays or modulation profiling to indicate any specific receptor interactions for this compound.
Cellular and Subcellular Mechanism of Action Studies
Investigations into Cell Cycle Regulation and Apoptosis Induction
No published research was identified that examined the effects of this compound on cell cycle progression or the induction of apoptosis in any cell lines.
Protective Effects against Cellular Stressors (e.g., Oxidative Stress)
There are no experimental data available to suggest that this compound possesses protective effects against cellular stressors such as oxidative stress.
Methodologies for Biological Activity Assessment (Non-Clinical)
No specific data is available for this compound.
No specific in vitro cell-based assay data is available for this compound.
No specific biochemical target engagement assay data is available for this compound.
Compound Names Mentioned
As no specific research data could be presented, a table of compound names is not applicable.
Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential biological targets and understanding the basis of molecular recognition.
Molecular docking simulations are employed to predict how 5-(1H-indol-3-yl)-2-phenyloxazole and structurally related compounds fit into the binding site of a target protein. These simulations calculate the binding energy, which estimates the affinity of the ligand for the protein. A lower, more negative binding energy generally indicates a more stable and favorable interaction. rroij.comresearchgate.net
For instance, in studies involving similar indole-containing heterocyclic scaffolds, docking simulations have been instrumental. Derivatives of 5-(1H-indol-5-yl)isoxazole have been docked against Xanthine (B1682287) Oxidase (XO), a key enzyme in gout, to predict their inhibitory potential. nih.gov Similarly, docking studies on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives against the (p)ppGpp synthetase from Mycobacterium tuberculosis (RelMtb) revealed binding energies ranging from -6.56 to -7.61 kcal/mol, suggesting a strong binding affinity. mdpi.com In another study, compounds derived from 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione showed minimum binding energies of -11.5 kcal/mol and -8.5 Kcal/mol against UDP-N-acetylmuramatel-alanine ligase (MurC) and Human lanosterol (B1674476) 14α-demethylase, respectively. nih.gov These studies collectively suggest that the indole (B1671886) moiety is a key pharmacophore that can establish significant binding interactions within protein active sites.
The predicted binding modes often show the planar indole and oxazole (B20620) ring systems positioned within hydrophobic pockets of the receptor, while specific atoms on the rings act as hydrogen bond donors or acceptors.
Table 1: Representative Binding Energy Data from Docking Studies of Related Indole Derivatives
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| (E)-2-(6-(1H-indole-3-carbonyl)-5-thioxotetrahydrothieno[3,2-b]furan-2(3H)-ylidene)-3-(1H-indol-3-yl)-3-oxopropanedithioic acid | UDP-N-acetylmuramatel-alanine ligase (MurC) | -11.5 | nih.gov |
| (E)-2-(6-(1H-indole-3-carbonyl)-5-thioxotetrahydrothieno[3,2-b]furan-2(3H)-ylidene)-3-(1H-indol-3-yl)-3-oxopropanedithioic acid | Human lanosterol 14α-demethylase | -8.5 | nih.gov |
| 2-(1H-indol-3-yl)quinazolin-4(3H)-one Derivatives | RelMtb | -6.56 to -7.61 | mdpi.com |
| Streptochlorin (B611036) Derivatives | Leucyl-tRNA Synthetase | Not specified | researchgate.net |
A primary outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are critical for ligand binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.
For compounds containing the indole nucleus, the N-H group of the indole ring frequently acts as a hydrogen bond donor. For example, docking studies of indole acetic acid sulfonate derivatives showed that the pyrrole (B145914) ring's hydrogen atom can form a hydrogen bond with the amino acid residue Asp526. rsc.org In other cases, π-π stacking interactions are observed between the aromatic system of the indole ring and aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). rsc.org
In studies on 5-(1H-indol-5-yl)isoxazole derivatives, the oxygen atom of the isoxazole (B147169) ring was found to form hydrogen bonds with Serine (Ser876) and Threonine (Thr1010) residues in the active site of Xanthine Oxidase. nih.gov Similarly, molecular docking of streptochlorin derivatives, which feature an oxazole ring, indicated that the compound forms hydrogen bonds and hydrophobic interactions with the target enzyme Leucyl-tRNA Synthetase. researchgate.net These findings highlight the importance of both the indole and oxazole moieties in anchoring the ligand within the binding pocket through specific interactions with key residues.
Table 2: Key Amino Acid Interactions for Indole-Containing Compounds
| Compound Class | Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative | Xanthine Oxidase (XO) | Ser876, Thr1010 | Hydrogen Bond | nih.gov |
| Indole Acetic Acid Sulfonate Derivatives | h-e5'NT | Asp526, Phe419, Tyr502 | Hydrogen Bond, π-π Stacking | rsc.org |
| 5-Aminothiazole Derivatives (Oxazole Analogues) | Prolyl Oligopeptidase (PREP) | Not specified | Hydrogen Bond, π-π Stacking | acs.org |
Quantum Chemical Calculations (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides detailed information about electron distribution and molecular orbitals, which are fundamental to understanding a molecule's reactivity and properties. irjweb.comresearchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govscirp.org
A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govresearchgate.net DFT calculations can determine the energies of these orbitals and map their distribution across the molecule. For a molecule like this compound, the HOMO is typically localized on the electron-rich indole ring system, while the LUMO may be distributed across the phenyl-oxazole portion. This separation of orbitals facilitates intramolecular charge transfer, a property often associated with biological activity. scirp.org
Table 3: Interpreting Frontier Molecular Orbital (HOMO-LUMO) Parameters
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate an electron (ionization potential). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept an electron (electron affinity). |
| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other charged species, highlighting regions that are rich or poor in electrons. nih.gov MEP maps are color-coded to indicate different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These are the most likely sites for electrophilic attack (attraction to positive charges). In this compound, these regions are expected around the nitrogen and oxygen atoms of the oxazole ring. nih.govmdpi.com
Blue regions indicate positive electrostatic potential, corresponding to areas with low electron density (electron-poor). These are the most likely sites for nucleophilic attack (attraction to negative charges). These regions are typically found around hydrogen atoms, particularly the N-H proton of the indole ring. nih.govmdpi.com
Green regions represent areas of neutral or near-zero potential.
By analyzing the MEP map, researchers can predict the molecule's reactivity and how it might orient itself when approaching a biological target. The map can identify the atoms most likely to participate in hydrogen bonding and other electrostatic interactions, corroborating the findings from molecular docking studies. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability and conformational flexibility of the protein-ligand complex. nih.govnih.gov
Starting from the best-docked pose obtained from molecular docking, an MD simulation is run for a specific duration (e.g., nanoseconds). mdpi.com The simulation tracks the trajectory of the ligand within the binding site, revealing how the interactions change over time. Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.govresearchgate.net
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values in the binding site can suggest flexibility and potential conformational changes upon ligand binding. mdpi.com
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of these key interactions. researchgate.net
MD simulations are crucial for validating the results of molecular docking. They confirm whether the predicted binding mode is stable in a dynamic, more realistic environment and provide a deeper understanding of the conformational changes that may occur upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties and structural features that are critical for a molecule's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.
While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to structurally related indole and oxazole derivatives to predict various biological activities, such as anticancer and enzyme inhibitory effects. These studies provide a framework for how predictive models for this compound and its analogs could be developed.
The development of a predictive QSAR model typically involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. For this compound, this would involve synthesizing and testing a library of analogs with substitutions on the indole, phenyl, and oxazole rings.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. u-strasbg.fr
For instance, QSAR studies on 2-(indol-5-yl)thiazole derivatives, which are structurally analogous to the target compound, have successfully identified key structural features influencing their inhibitory activity against enzymes like xanthine oxidase. koreascience.kr These studies often reveal the importance of specific substitutions on the indole ring for biological activity. Similarly, 3D-QSAR studies on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 kinase inhibitors have highlighted the significance of steric and electrostatic fields around the molecule for its potency. researchgate.net
A hypothetical QSAR model for a series of this compound analogs might yield an equation of the following form:
pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(TPSA) + ...
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents the lipophilicity, LUMO is the energy of the lowest unoccupied molecular orbital, and TPSA is the topological polar surface area. The coefficients (β) indicate the direction and magnitude of the influence of each descriptor on the biological activity.
The statistical quality of a QSAR model is typically evaluated using several parameters, as illustrated in the hypothetical table below, based on common practices in the field.
Table 1: Hypothetical Statistical Parameters for a QSAR Model of this compound Analogs
| Parameter | Value | Description |
| N | 30 | Number of compounds in the dataset |
| R² | 0.92 | Coefficient of determination (goodness of fit) |
| Q² (LOO) | 0.85 | Cross-validated R² (leave-one-out) |
| R² pred | 0.88 | Predictive R² for an external test set |
| F-statistic | 150 | Fisher's test value (statistical significance) |
| SEE | 0.25 | Standard error of estimate |
Such models can be instrumental in prioritizing the synthesis of novel analogs of this compound with potentially enhanced biological activity.
Pharmacophore modeling is another powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. mdpi.com A ligand-based pharmacophore model is generated by superimposing a set of active molecules and extracting their common chemical features. d-nb.info
For this compound, a ligand-based pharmacophore model would be constructed from a set of its biologically active analogs. The process typically involves:
Conformational Analysis: Generating a diverse set of low-energy conformations for each active molecule in the training set.
Feature Identification: Identifying key pharmacophoric features for each conformation, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers.
Model Generation and Validation: Aligning the conformations and identifying the common features that form a pharmacophore hypothesis. The best model is selected based on its ability to distinguish between active and inactive compounds.
A plausible pharmacophore model for a series of this compound derivatives, based on their general structure, might include features such as:
A hydrogen bond donor associated with the indole N-H group.
An aromatic ring feature for the indole system.
Another aromatic ring feature for the phenyl substituent.
A hydrogen bond acceptor corresponding to the nitrogen or oxygen atom of the oxazole ring.
The generated pharmacophore model can then be used as a 3D query to screen large compound libraries to identify novel molecules that match the pharmacophoric requirements and are therefore likely to possess the desired biological activity. dovepress.com
Table 2: Hypothetical Pharmacophore Features for a Model Based on this compound Analogs
| Feature | Type | Location |
| 1 | Hydrogen Bond Donor | Indole N-H |
| 2 | Aromatic Ring | Indole Core |
| 3 | Aromatic Ring | Phenyl Ring |
| 4 | Hydrogen Bond Acceptor | Oxazole Nitrogen |
| 5 | Hydrophobic | Phenyl Ring Region |
The integration of QSAR and pharmacophore modeling provides a comprehensive in silico platform for the rational design and discovery of novel and potent analogs based on the this compound scaffold.
Rational Design and Optimization Strategies for Novel Analogues
Bioisosteric Replacement and Scaffold Hopping Approaches
Bioisosteric replacement and scaffold hopping are powerful techniques in drug design aimed at modifying a molecule to enhance its properties while retaining its biological activity. nih.gov Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties. ufrj.brnih.gov Scaffold hopping, a subset of bioisosterism, entails replacing the core structure of the molecule with a different framework to access new chemical space and intellectual property. nih.govu-strasbg.fr
For 5-(1H-Indol-3-yl)-2-phenyloxazole, the indole (B1671886) moiety is a prime candidate for such modifications. The indole ring is a common scaffold in many biologically active compounds. dovepress.com Bioisosteric replacement of the indole ring can lead to analogues with improved properties. nih.govresearchgate.net For instance, various heterocyclic rings are considered authentic bioisosteres of the indole ring. ufrj.br A structural study of bioisosteric derivatives of 5-(1H-indol-3-yl)-benzotriazole, where the nitrogen of the triazole was replaced with oxygen, sulfur, or selenium, highlights the interest in such modifications for developing potential inhibitors in cancer research. nih.gov
Scaffold hopping from an indole core to an indazole framework has been successfully employed to develop dual inhibitors of MCL-1 and BCL-2 from MCL-1 selective leads. rsc.org Similarly, new 2-(ortho-substituted benzyl)-indole derivatives have been developed as RORγ agonists through scaffold hopping. nih.gov This strategy can also be applied to the oxazole (B20620) ring, where the bivalent oxygen atom could be replaced by a methylene (B1212753) group (CH2) to yield a pyrroline (B1223166) derivative. ufrj.br
| Original Moiety | Bioisosteric Replacement | Rationale | Potential Outcome |
|---|---|---|---|
| Indole | Indazole | Similar size and electronics, potential for altered hydrogen bonding. rsc.org | Modulation of receptor binding and selectivity. |
| Indole | Benzimidazole | Maintains aromatic character and hydrogen bond donor/acceptor properties. | Improved metabolic stability. |
| Indole | Azaindole | Introduction of a nitrogen atom can alter solubility and binding interactions. | Enhanced aqueous solubility and altered target engagement. |
| Indole | Benzofuran | Replacement of NH with an oxygen atom. | Removal of hydrogen bond donor may impact selectivity. |
| Indole | Benzothiophene | Replacement of NH with a sulfur atom. | Increased lipophilicity, potentially affecting cell permeability. |
| Oxazole | Thiazole | Sulfur is a bioisostere of oxygen, potentially altering electronic properties. nih.gov | Modified binding affinity and pharmacokinetic profile. |
| Oxazole | Imidazole | Introduction of an additional hydrogen bond donor/acceptor. | New interactions with the target protein. |
| Oxazole | Pyrrole (B145914) | Different ring electronics and hydrogen bonding capacity. | Altered metabolic pathways. |
| Oxazole | 1,2,4-Oxadiazole | Alteration of the heteroatom arrangement within the five-membered ring. nih.gov | Changes in dipole moment and stability. |
| Oxazole | Isoxazole (B147169) | Different positioning of the nitrogen and oxygen atoms. nih.gov | Modified electrostatic potential and target interactions. |
Fragment-Based Drug Design (FBDD) Considerations
Fragment-based drug design (FBDD) is a method for identifying lead compounds as part of the drug discovery process. gardp.org It involves screening libraries of small chemical fragments, which are then grown or combined to produce a lead with higher affinity. nih.govnih.gov The "Rule of Three" is a set of guidelines used to define fragment-like molecules, which generally have a molecular weight under 300 Da, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a calculated logP of no more than 3. mdpi.com
In the context of this compound, the molecule itself is larger than a typical fragment. However, FBDD principles can be applied retrospectively by deconstructing the molecule into its constituent fragments: the indole ring and the 2-phenyloxazole (B1349099) moiety. These fragments can then be used as starting points for building new analogues. For example, the indole fragment could be screened against a target protein to identify key binding interactions. Subsequently, different linkers and replacement fragments for the 2-phenyloxazole part could be explored to optimize binding.
Fragment splicing is a strategy where fragments from different lead compounds are combined to create a new molecule. researchgate.net For this compound, one could identify other known ligands of a target that contain an indole or oxazole ring and splice fragments to create novel hybrid molecules.
| Parameter | Guideline | Relevance to this compound Analog Design |
|---|---|---|
| Molecular Weight | < 300 Da | The indole and phenyloxazole fragments individually meet this criterion, making them suitable starting points for FBDD. |
| Hydrogen Bond Donors | ≤ 3 | The indole NH is a key hydrogen bond donor. FBDD can explore the importance of this interaction. |
| Hydrogen Bond Acceptors | ≤ 3 | The oxazole nitrogen and oxygen are potential hydrogen bond acceptors. Their contribution to binding can be evaluated through fragment screening. |
| Calculated LogP | ≤ 3 | The lipophilicity of the fragments can be optimized to ensure good ligand efficiency and drug-like properties in the final compound. |
Lead Compound Optimization Principles and Methodologies
Lead optimization is the process of taking a promising lead compound and refining its chemical structure to improve its drug-like properties. creative-bioarray.combiosolveit.de This involves enhancing potency, selectivity, and metabolic stability, while reducing toxicity. scienceopen.com
For this compound, a key optimization strategy would be to explore the structure-activity relationships (SAR) of the molecule. biosolveit.de This can be achieved by systematically modifying different parts of the scaffold. For example, substitutions on the phenyl ring could be investigated to probe for additional binding pockets in the target protein. Similarly, modifications at various positions of the indole ring could be made to improve potency and selectivity. The discovery of 2-(ortho-substituted benzyl)-indole derivatives as potent RORγ agonists highlights how subtle structural changes can lead to significant differences in biological activity. nih.gov
Another important principle is the improvement of the pharmacokinetic profile. This may involve introducing polar groups to increase solubility or modifying metabolically labile sites to enhance stability. For instance, if the indole ring is found to be susceptible to oxidation, bioisosteric replacement could be employed to introduce a more stable core.
| Optimization Goal | Methodology | Example Modification |
|---|---|---|
| Improve Potency | Structure-Activity Relationship (SAR) Studies | Substitution on the phenyl ring or indole nucleus to explore new binding interactions. biosolveit.de |
| Enhance Selectivity | Conformational Restriction | Introduction of bulky groups or ring constraints to favor binding to the desired target. |
| Increase Metabolic Stability | Blocking Metabolically Labile Sites | Deuteration or fluorination at positions susceptible to metabolic attack. |
| Improve Aqueous Solubility | Introduction of Polar Groups | Addition of hydroxyl, amino, or carboxylic acid functionalities. |
| Modulate Lipophilicity | Bioisosteric Replacement | Replacing the phenyl ring with a pyridine (B92270) or other heteroaromatic ring. |
Combinatorial Chemistry and High-Throughput Synthesis of Libraries
Combinatorial chemistry is a powerful tool for rapidly generating large libraries of compounds for high-throughput screening. nih.goveurekaselect.com This approach allows for the systematic exploration of a wide range of structural diversity around a central scaffold. rjpbr.com
For this compound, combinatorial libraries could be synthesized to explore the SAR in a comprehensive manner. A common strategy would be to use a multi-component reaction or a solid-phase synthesis approach. For example, a library of analogues could be generated by reacting a variety of substituted indole-3-carboxaldehydes with different aminomethyl ketones, followed by cyclization to form the oxazole ring. Alternatively, a pre-formed 5-(1H-indol-3-yl)oxazole core could be functionalized in a combinatorial fashion.
The synthesis of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles has been achieved through oxidative cyclization, a method that could potentially be adapted for the high-throughput synthesis of oxazole analogues. nih.gov Similarly, an electrochemical method for the synthesis of 5-(1H-indol-3-yl) N-substituted-1,3,4-oxadiazole-2-amines has been reported as a mild and green approach that could be amenable to library generation. researchgate.net The synthesis of almazole D, a 5-(3-indolyl)oxazole natural product, has also been reported, providing further synthetic routes that could be adapted for combinatorial synthesis. researchgate.net
| Building Block 1 (Indole Core) | Building Block 2 (Phenylketone Core) | Reaction Type | Resulting Library Diversity |
|---|---|---|---|
| Substituted Indole-3-carboxaldehydes | Substituted α-amino ketones | Condensation and Cyclization | Diversity at multiple positions on both the indole and phenyl rings. |
| Indole-3-carboxylic acid derivatives | Substituted phenacyl bromides | Hantzsch-type synthesis | Variation in the substituents on the phenyl ring. |
| 5-Bromo-1H-indole | 2-Phenyloxazole boronic acid | Suzuki Coupling | Introduction of various substituents at the 5-position of the indole ring. |
Research Perspectives on Potential Therapeutic Applications Conceptual
Antimicrobial Research Applications (Antibacterial, Antifungal, Antiviral)
The indole (B1671886) and oxazole (B20620) moieties are well-established pharmacophores in the design of antimicrobial agents. Research into structurally related compounds suggests that 5-(1H-Indol-3-yl)-2-phenyloxazole could serve as a promising candidate for further investigation in this domain.
Antibacterial and Antifungal Activity:
Derivatives of indole and oxazole have demonstrated significant activity against a range of bacterial and fungal pathogens. For instance, certain novel 2-(5-substituted-3-phenyl-1H-indol-2-yl)-5-substituted-7H- scispace.comresearchgate.netresearchgate.netoxadiazolo / thiadiazolo[3,2-a] scispace.comresearchgate.netjocpr.comtriazine-7-thiones have been synthesized and have shown moderate to significant in-vitro antimicrobial activities against various microbial strains. jocpr.com Similarly, 5-oxo-imidazoline derivatives containing quinoline (B57606) and pyrazole (B372694) moieties, which share structural similarities with oxazoles, have been synthesized and screened for their in-vitro antimicrobial activity against pathogenic microorganisms like Staphylococcus aureus, Escherichia coli, Proteus vulgaris, and Salmonella typhi. researchgate.net
A series of novel 2-Benzamido-3-(4-nitrophenyl)-N'-(substituted)benzylidene-acrylohydrazide analogues, which also contain a phenyl and amide linkage similar to the core structure, exhibited significant protection against bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 3.12-100µg/ml. ijpsr.com Furthermore, a related compound, this compound-4-carbonitrile, has been specifically noted for its antifungal activity. scispace.com
The potential antimicrobial mechanism of such compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. The lipophilic nature of the indole nucleus can facilitate passage through the microbial cell membrane, while the oxazole ring can participate in hydrogen bonding and other interactions with key enzymes or proteins, leading to the disruption of microbial growth and proliferation.
Antiviral Activity:
While direct antiviral studies on this compound are limited, the broader class of 1,2,4-triazole (B32235) derivatives, which are five-membered heterocyclic rings like oxazole, have shown a wide range of pharmacological activities, including antiviral properties. thepharmajournal.com This suggests that the oxazole ring in the target compound could potentially contribute to antiviral effects, warranting further investigation against various viral strains.
Table 1: Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Activity | Reference |
|---|---|---|
| 2-(5-substituted-3-phenyl-1H-indol-2-yl)-5-substituted-7H- scispace.comresearchgate.netresearchgate.netoxadiazolo / thiadiazolo[3,2-a] scispace.comresearchgate.netjocpr.comtriazine-7-thiones | Antibacterial, Antifungal | jocpr.com |
| 5-Oxo-imidazoline derivatives | Antibacterial | researchgate.net |
| 2-Benzamido-3-(4-nitrophenyl)-N'-(substituted)benzylidene-acrylohydrazide analogues | Antibacterial | ijpsr.com |
| This compound-4-carbonitrile | Antifungal | scispace.com |
| 1,2,4-Triazole derivatives | Antiviral (conceptual) | thepharmajournal.com |
Anti-Inflammatory Research Applications
Chronic inflammation is a key pathological feature of numerous diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing research endeavor. Both indole and oxazole derivatives have been identified as promising scaffolds for the design of such agents.
Research has shown that imidazo[1,2-a]pyridinyl/pyrazinyl benzamides and acetamides, synthesized from the ring opening of 4-arylidene-2-phenyloxazolones, exhibit significant anti-inflammatory activity. niscpr.res.in This suggests that the oxazolone (B7731731) precursor, and by extension the oxazole ring system, is a key contributor to the observed biological effect. Further studies on imidazolone (B8795221) derivatives have also highlighted their potential as anti-inflammatory and analgesic candidates with cyclooxygenase (COX) inhibitory action. nih.gov
The anti-inflammatory potential of such compounds is often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). mdpi.com Pyrazole and pyrazoline derivatives, which are also five-membered heterocycles, have been extensively studied as anti-inflammatory agents, with some compounds showing potent inhibition of these enzymes. researchgate.net Given the structural similarities, this compound is considered a conceptual candidate for investigation as a potential modulator of inflammatory pathways.
Table 2: Anti-Inflammatory Activity of Structurally Related Compounds
| Compound Class | Activity | Mechanism of Action (Proposed) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridinyl/pyrazinyl benzamides and acetamides | Anti-inflammatory | - | niscpr.res.in |
| Imidazolones | Anti-inflammatory, Analgesic | COX Inhibition | nih.gov |
| Pyrazoles and Pyrazolines | Anti-inflammatory | COX/LOX Inhibition | researchgate.net |
Anticancer Research Applications
The search for novel anticancer agents remains a critical area of pharmaceutical research. Heterocyclic compounds containing indole and oxazole motifs are prevalent in many clinically used anticancer drugs and are considered privileged structures in medicinal chemistry.
Derivatives of 5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile have demonstrated potent anticancer activities against various human cancer cell lines, including colon, breast, and lung cancer. researchgate.net This highlights the potential of the indolyl moiety as a key pharmacophore in the design of cytotoxic agents. Furthermore, 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives have been synthesized and evaluated for their cytotoxicity, with some compounds showing notable activity against the A549 lung cancer cell line. researchgate.net The broader class of oxazolones are recognized as important synthons for the synthesis of antitumor compounds. researchgate.netbohrium.com
Research into related heterocyclic systems, such as 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has identified novel apoptosis inducers with activity against breast and colorectal cancer cell lines. researchgate.net The proposed mechanism for some of these compounds involves the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer. Given these findings, this compound represents a conceptual starting point for the design of new anticancer agents.
Table 3: Anticancer Activity of Structurally Related Compounds
| Compound Class | Cancer Cell Line(s) | Activity | Reference |
|---|---|---|---|
| 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | HCT-116, MCF-7, MDA-MB-231, A549 | Potent anticancer activity | researchgate.net |
| 4-Benzylidene-2-phenyloxazol-5(4H)-one derivatives | A549 | Cytotoxicity | researchgate.net |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Breast and colorectal cancer cell lines | Apoptosis induction | researchgate.net |
Neurological Research Applications (e.g., Anticonvulsant)
Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. The indole nucleus is a key structural feature in several neurologically active compounds.
Research on 5-(1H-indol-3-yl)methyl-4-(substituted-aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones has shown that some of these compounds exhibit anticonvulsant activity comparable to standard drugs like phenytoin (B1677684) and carbamazepine (B1668303) in the maximal electroshock (MES) model. nih.govnih.gov The MES test is a preclinical screen for identifying compounds that may be effective against generalized tonic-clonic seizures.
While direct studies on this compound are pending, the proven anticonvulsant properties of structurally related indole and triazole derivatives provide a strong rationale for its investigation in this therapeutic area. The mechanism of action for such compounds may involve modulation of ion channels or neurotransmitter systems in the central nervous system.
Table 4: Anticonvulsant Activity of Structurally Related Compounds
| Compound Class | Animal Model | Activity | Reference |
|---|---|---|---|
| 5-(1H-indol-3-yl)methyl-4-(substituted-aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Maximal Electroshock (MES) | Protection against seizures | nih.govnih.gov |
Other Biological Activities Under Investigation (e.g., Antioxidant, Antidiabetic, Herbicidal Safener)
The versatile scaffold of this compound has also led to its conceptual exploration in other areas of biological research.
Antioxidant Activity:
Oxidative stress is implicated in the pathogenesis of numerous diseases. Compounds with antioxidant properties can help to mitigate cellular damage caused by reactive oxygen species. Research on new oxazole-5(4H)-one derivatives has demonstrated their ability to inhibit lipid peroxidation and modulate the activity of enzymes like ethoxyresorufin-O-deethylase (EROD), indicating significant antioxidant potential. turkjps.org Furthermore, various indolyl-based heterocycles, including azine, pyrazolidine, cyanoacetamide, and benzodiazepine (B76468) derivatives, have been identified as active antioxidants. researchgate.nettandfonline.com
Antidiabetic Activity:
While direct evidence for the antidiabetic activity of this compound is not yet available, research into related heterocyclic systems is promising. For instance, indeno[1,2-c]pyrazol-4(1H)-ones have been assayed for their in vitro Type II diabetes inhibitory activity, with some derivatives showing potent inhibition of α-glucosidase and α-amylase, key enzymes involved in carbohydrate digestion and glucose absorption. nih.gov This suggests that the core structure could be a starting point for designing novel antidiabetic agents.
Herbicidal Safener:
In the field of agriculture, herbicide safeners are used to protect crop plants from herbicide injury without compromising weed control efficacy. nih.govbcpc.org Substituted phenyl oxazole derivatives have been designed and synthesized as highly potent and bio-selective herbicide safeners. researchgate.net These compounds can enhance the activity of detoxifying enzymes like glutathione (B108866) S-transferases (GSTs) in crops. researchgate.netcabidigitallibrary.org Similarly, N-dichloroacetylindole derivatives have shown the ability to protect maize from acetochlor (B104951) toxicity. connectjournals.com The presence of both the phenyl oxazole and indole moieties in this compound makes it a conceptually interesting candidate for investigation as a potential herbicidal safener.
Table 5: Other Investigated Biological Activities of Structurally Related Compounds
| Activity | Compound Class | Key Findings | Reference |
|---|---|---|---|
| Antioxidant | Oxazole-5(4H)-one derivatives | Inhibition of lipid peroxidation, modulation of EROD activity | turkjps.org |
| Antioxidant | Indolyl-based heterocycles | Active antioxidants | researchgate.nettandfonline.com |
| Antidiabetic (conceptual) | Indeno[1,2-c]pyrazol-4(1H)-ones | Inhibition of α-glucosidase and α-amylase | nih.gov |
| Herbicidal Safener | Substituted phenyl oxazole derivatives | Potent and bio-selective safener activity | researchgate.net |
| Herbicidal Safener | N-dichloroacetylindole derivatives | Protection of maize from acetochlor toxicity | connectjournals.com |
Future Research Directions and Challenges
Development of Highly Selective and Potent Analogues
A primary focus for future research is the rational design and synthesis of analogues of 5-(1H-indol-3-yl)-2-phenyloxazole to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in guiding these efforts. mdpi.com
Key strategies for developing advanced analogues include:
Strategic Substitution: Introducing various substituents on both the indole (B1671886) and phenyl rings can significantly modulate biological activity. For instance, studies on related indole-isoxazole derivatives have shown that hydrophobic groups on the indole nitrogen are essential for inhibitory potency against certain enzymes. nih.gov
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar physical or chemical properties (bioisosteres) can improve pharmacokinetic profiles. nih.gov For example, the oxazole (B20620) ring itself can be considered a bioisostere for other five-membered heterocyclic systems.
Fluorination: The incorporation of fluorine atoms into heterocyclic structures is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com
Hybridization: Combining the indole-oxazole scaffold with other pharmacologically active moieties can lead to compounds with dual or synergistic activities. This approach has been explored by creating indole-based hydrazide-hydrazone derivatives and indole-benzimidazole conjugates. mdpi.comnih.gov
Recent research has yielded several potent derivatives through these strategies. For example, a series of N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed, with compound 6c showing significantly higher inhibitory activity against xanthine (B1682287) oxidase compared to the standard drug allopurinol. nih.gov Similarly, the synthesis of various 5-(3'-indolyl)oxazole derivatives has been a focus, highlighting the scaffold's potential. researchgate.net
Exploration of Novel Mechanisms of Action and Target Deconvolution
While analogues may show promising activity in initial screens, a significant challenge lies in identifying their precise molecular targets and understanding their mechanisms of action (MoA). This process, known as target deconvolution, is critical for advancing a compound through the drug development pipeline. researchgate.net
Phenotype-based screening, which identifies compounds that produce a desired effect in cells or organisms without a priori knowledge of the target, often yields hits like the indole-oxazole class. researchgate.netnih.gov The challenge then becomes identifying the protein(s) with which the compound interacts to produce the observed phenotype.
Modern approaches to target deconvolution include:
Chemical Proteomics: This method uses chemical probes, often based on the active compound, to capture and identify binding partners from complex biological samples like cell lysates. researchgate.netevotec.com Techniques such as photoaffinity labeling allow for the covalent capture of targets in living cells. evotec.com
Computational Methods: The integration of artificial intelligence and knowledge graphs is emerging as a powerful tool. By constructing protein-protein interaction knowledge graphs (PPIKG), researchers can significantly narrow down the list of potential targets identified in phenotypic screens, saving considerable time and resources. nih.gov This approach combines AI-driven analysis with molecular docking simulations to predict direct target interactions. nih.gov
For indole-based compounds, a wide range of mechanisms have been identified, including the induction of apoptosis and autophagy, and the inhibition of targets like tubulin, DNA topoisomerases, and histone deacetylases. nih.gov Elucidating which of these, or potentially novel pathways, are modulated by this compound and its analogues is a key area for future investigation.
Advancements in In Vitro and Ex Vivo Research Models
The evaluation of novel compounds relies on a cascade of in vitro (cell-based) and ex vivo (tissue-based) models that can predict potential efficacy and guide further development. For the indole-oxazole class, a variety of assays are employed.
In Vitro Models:
Enzyme Inhibition Assays: These are used to determine a compound's potency against a specific purified enzyme, such as the xanthine oxidase inhibition assays used for indole-isoxazole derivatives. nih.gov
Cell Viability and Proliferation Assays: Assays like the MTT assay are standard for assessing the cytotoxic or antiproliferative effects of compounds on various cancer cell lines (e.g., MCF-7, DU145, HCT-116). nih.govresearchgate.netnih.gov
Mechanism-Based Assays: To investigate how a compound works, specific assays are used, such as those measuring apoptosis, cell cycle arrest, or the inhibition of protein pathways like EGFR/MEK/ERK. nih.gov
Ex Vivo Models:
These models utilize tissues or cells taken directly from an organism, providing a more physiologically relevant environment than cultured cell lines. For example, the anti-inflammatory potential of some oxazole derivatives has been assessed using ex vivo studies. nih.govd-nb.info
Future advancements in this area will likely involve the use of more complex and predictive models, such as 3D organoids and patient-derived xenografts (PDXs), which better mimic the in vivo environment and tumor heterogeneity. These advanced models can provide more accurate insights into a compound's potential efficacy before moving into costly animal studies.
Application of Artificial Intelligence and Machine Learning in Drug Discovery
For indole-based compounds, AI and ML can be applied in several ways:
Virtual Screening (VS): ML models can rapidly screen vast virtual libraries of millions or even billions of compounds to identify those with a high probability of being active against a specific target. mdpi.com This significantly narrows the field for experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms are used to build QSAR models that can predict the biological activity of new, unsynthesized compounds based on their chemical structure. researchgate.net This helps prioritize which analogues to synthesize.
De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design entirely new molecules with desired properties, tailored to a specific biological target. pitt.eduacs.org
Data Integration and Analysis: AI is highly effective at integrating and analyzing diverse datasets, including genomic, proteomic, and clinical data, to identify novel drug targets or to repurpose existing drugs for new indications. mdpi.com
Successful applications include the use of ML to identify novel inhibitors for targets like indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy. researchgate.net The continued development and application of these computational tools will be essential for accelerating the discovery of new drugs based on the this compound scaffold.
Overcoming Challenges in Translational Research for Indole-Oxazole Class Compounds
Translational research aims to "translate" findings from basic science into clinical applications. A major hurdle in drug development is the high failure rate of compounds as they move from preclinical studies to human clinical trials. nih.gov For the indole-oxazole class, several challenges must be overcome to ensure successful translation.
Pharmacokinetics and Metabolic Stability: Heterocyclic compounds are often susceptible to metabolism by enzymes in the liver (e.g., cytochrome P450s), which can lead to rapid clearance from the body and low bioavailability. acs.orgmdpi.com Medicinal chemists must often modify the structure to block these metabolically labile sites without losing potency. acs.org Strategies include reducing ring size or adding polarity or fluorine atoms. acs.org
Solubility and Delivery: Poor water solubility is a common issue that can hinder a drug's absorption and distribution. mdpi.com Formulation strategies, such as the use of nanocarriers, can be employed to improve solubility and target delivery to the desired site of action, thereby increasing efficacy and reducing side effects. mdpi.com
Toxicity and Off-Target Effects: A compound may interact with unintended targets, leading to adverse effects. Thorough selectivity profiling, often using proteomic techniques, is necessary to identify and mitigate these off-target interactions. evotec.com
Drug Resistance: In fields like oncology and infectious diseases, the development of resistance is a significant challenge. rroij.com Designing compounds that can overcome known resistance mechanisms or that have novel mechanisms of action is a key goal.
Addressing these translational hurdles requires a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and advanced formulation science to optimize the drug-like properties of promising indole-oxazole candidates. rroij.com
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-(1H-Indol-3-yl)-2-phenyloxazole and its derivatives?
The synthesis typically involves cyclization reactions or functionalization of pre-existing scaffolds. For example, microwave-assisted synthesis under propylphosphonic anhydride (T3P®) conditions has been used to achieve high yields (e.g., 95–96%) for oxazole derivatives . Williamson ether synthesis and Fischer indole synthesis are also employed for introducing substituents, with purification via silica gel chromatography . Key steps include optimizing reaction time, temperature, and catalysts like sodium hydride or iodine.
Q. How is the structural characterization of this compound performed?
Characterization relies on spectroscopic and analytical techniques:
- 1H-NMR and 13C-NMR for confirming hydrogen and carbon environments .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular formulas (e.g., C15H15N2O3 for acetate derivatives) .
- Infrared (IR) spectroscopy to identify functional groups like C=O or C=N stretches .
- Melting point analysis to assess purity .
Q. What are the key physicochemical properties of this compound derivatives?
Properties such as solubility, melting points, and stability are critical. For example:
- Acetate derivatives exhibit melting points between 120–125°C .
- Solubility varies with substituents; polar derivatives are more soluble in DMSO or methanol, while hydrophobic analogs require chloroform .
- Stability studies under varying pH and temperature conditions are recommended for biological assays .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives to improve yields?
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time and increases yield (e.g., 95% for methyl[5-(1H-indol-3-yl)-1,3-oxazol-2-yl]acetate) .
- Catalyst selection : T3P® enhances cyclization efficiency compared to traditional acid catalysts .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity .
- Purification techniques : Column chromatography with gradients of ethyl acetate/hexane ensures high purity .
Q. What experimental designs are used to evaluate the anticonvulsant activity of this compound derivatives?
The maximal electroshock (MES) model is a standard protocol:
- Compounds are administered intraperitoneally to rodents, and seizure suppression is measured at 0.5 h and 4 h post-administration .
- Neurotoxicity is assessed via rotorod tests, comparing results to phenytoin and carbamazepine .
- Derivatives like 5b (1,3,4-oxadiazol-2-amine) showed higher potency than carbamazepine at 4 h, indicating prolonged efficacy .
Q. How can contradictory data on antibacterial activity across studies be resolved?
Discrepancies may arise from:
- Strain-specific effects : Activity against E. coli or Bacillus subtilis depends on substituents (e.g., fluorophenyl groups enhance penetration) .
- Assay conditions : Variations in broth microdilution protocols (e.g., inoculum size, incubation time) affect MIC values. Standardizing protocols per CLSI guidelines is essential .
- Structural modifications : S-substituted oxadiazoles show higher activity than thiadiazoles due to improved membrane interaction .
Q. What computational or experimental approaches are used to study structure-activity relationships (SAR) in these compounds?
SAR studies involve:
- Molecular docking : Predict binding affinities to targets like GABA receptors or bacterial enzymes .
- Comparative analysis : Testing analogs with varying substituents (e.g., methyl, fluoro, or pyridinyl groups) to identify pharmacophores .
- In vitro assays : Correlating substituent electronic properties (e.g., Hammett constants) with biological activity .
Q. How can researchers address challenges in scaling up lab-scale synthesis for preclinical studies?
Scalability issues are mitigated by:
- Transitioning from batch to flow chemistry : Enhances reproducibility for steps like cyclization .
- Alternative purification methods : Replacing column chromatography with recrystallization or precipitation for cost-effective large-scale production .
- Stability testing : Assessing degradation under accelerated conditions (e.g., 40°C/75% RH) to define storage protocols .
Methodological Notes
- Data validation : Cross-reference NMR and HRMS data with published spectra (e.g., Acta Crystallographica reports) to confirm structural assignments .
- Biological assays : Include positive controls (e.g., carbamazepine for anticonvulsant studies) and validate results across multiple replicates .
- Synthetic reproducibility : Document reaction conditions (e.g., solvent purity, moisture levels) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
